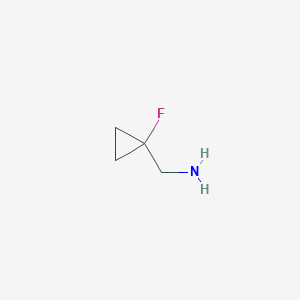

(1-Fluorocyclopropyl)methanamine

Description

Properties

CAS No. |

1314402-09-9 |

|---|---|

Molecular Formula |

C4H8FN |

Molecular Weight |

89.11 |

IUPAC Name |

(1-fluorocyclopropyl)methanamine |

InChI |

InChI=1S/C4H8FN/c5-4(3-6)1-2-4/h1-3,6H2 |

InChI Key |

RGPSNMVRDPZUDL-UHFFFAOYSA-N |

SMILES |

C1CC1(CN)F |

Canonical SMILES |

C1CC1(CN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Hexen-3-ol, 6-(phenylmethoxy)-, enabling comparative analysis of their properties and behaviors.

Table 1: Structural and Functional Comparison

Reactivity and Catalytic Behavior

- Oxidation Pathways: The unsubstituted parent compound, 1-hexen-3-ol, undergoes oxidation to form 3-hexanone (a saturated ketone) as the major product, with minimal formation of the expected 1-hexen-3-one. This suggests that isomerization/tautomerization dominates over direct oxidation in the presence of Pd or AuPd catalysts .

- Synthetic Utility: Compounds with phenylmethoxy groups, such as 2-Hexen-1-ol, 6-(phenylmethoxy)-, are synthesized via esterification or nucleophilic substitution (e.g., using benzyl bromides and potassium carbonate in acetone) .

Physical and Spectral Properties

- Hydroxyacetophenone Derivatives: Compounds like 1-[2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]ethanone (MW 272.30) exhibit distinct melting points (e.g., 103°C) and IR/NMR profiles, highlighting the impact of phenylmethoxy placement on crystallinity and hydrogen bonding . These properties are critical for pharmaceutical applications, though analogous data for 1-Hexen-3-ol, 6-(phenylmethoxy)- are lacking.

Volatility and Stability : C₆ aliphatic alcohols (e.g., 1-hexen-3-ol) are prone to degradation during fermentation, as seen in grape-derived compounds that decrease rapidly during cold soaking . The phenylmethoxy group in 1-Hexen-3-ol, 6-(phenylmethoxy)- may enhance stability by reducing volatility or interaction with enzymatic systems.

Preparation Methods

Intermolecular Cyclopropanation with Fluorinated Precursors

A foundational approach involves the cyclopropanation of allylamine derivatives using fluorinated carbenes. The synthesis of fluorocyclopropane-containing proline analogues, as demonstrated by, employs transition metal-catalyzed carbene transfer reactions. For instance, rhodium(II) acetate catalyzes the intramolecular cyclopropanation of diazoacetamides derived from allylamines, yielding fluorocyclopropane rings with high diastereoselectivity (4:1 dr). This method could be adapted for (1-Fluorocyclopropyl)methanamine by substituting the proline backbone with a methanamine group.

Reaction conditions include:

- Catalyst : Rhodium(II) acetate (0.5–2 mol%)

- Temperature : 40–60°C

- Solvent : Dichloromethane or toluene

- Yield : 60–70% for analogous systems.

Reductive Amination of Fluorocyclopropyl Ketones

Ketone-to-Amine Conversion

1-Fluorocyclopropyl-methyl-ketone, synthesized via methods in, serves as a precursor for reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is converted to the corresponding amine:

$$

\text{1-Fluorocyclopropyl-methyl-ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

$$

Conditions :

Challenges in Stereochemical Control

The cyclopropane ring induces significant steric hindrance, often leading to racemization. As observed in, chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) may mitigate this issue, though no direct studies on methanamine derivatives exist.

Carboxylic Acid Derivatives and Amine Synthesis

Hofmann Degradation of Fluorocyclopropanecarboxamides

Patent US5498750A outlines the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid, which can be converted to the primary amine via Hofmann degradation. The process involves:

- Amide Formation : Reacting the carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia.

- Degradation : Treating the amide with bromine and NaOH to yield the amine:

$$

\text{1-Fluoro-cyclopropane-1-carboxamide} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{this compound}

$$

Key Data :

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 30–45% (extrapolated from carboxylic acid synthesis).

Transition Metal-Catalyzed Asymmetric Synthesis

Enantioselective Cyclopropanation

Building on, asymmetric synthesis using dirhodium catalysts enables enantiomerically enriched products. For example, a diazo compound derived from methanamine could undergo cyclopropanation in the presence of a chiral catalyst:

$$

\text{Diazoacetamide} + \text{Fluoroalkene} \xrightarrow{\text{Rh}2(\text{S-PTTL})4} \text{(1R,2S)-(1-Fluorocyclopropyl)methanamine}

$$

Reported Outcomes for Proline Analogues :

Comparative Analysis of Methodologies

Q & A

Basic: What are the established synthetic routes for (1-Fluorocyclopropyl)methanamine, and which reaction conditions optimize yield?

The synthesis of this compound typically involves cyclopropanation of fluorinated precursors followed by amination. For example, a related fluorinated cyclopropane derivative (e.g., (1-(4-Fluorophenyl)cyclopentyl)methanamine) is synthesized via nucleophilic substitution or transition-metal-catalyzed cyclopropanation, with subsequent reduction or amination steps . Reaction optimization may include using sodium borohydride for selective amine formation and controlling temperature (e.g., 0–5°C) to minimize side reactions. Yield improvements are achieved through anhydrous conditions and inert atmospheres (argon/nitrogen) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?

Contradictions in biological activity data may arise from variations in assay conditions (e.g., pH, cell lines, or receptor isoforms). Methodological approaches include:

- Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro receptor binding vs. cellular functional assays).

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, as seen in studies of structurally similar compounds like 1-(5-Methylpyrazin-2-yl)methanamine derivatives .

- Control for stereochemistry : Ensure enantiomeric purity, as impurities in chiral centers can skew results .

Basic: What spectroscopic techniques are most effective for characterizing purity and structure?

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine positioning in the cyclopropane ring, while NMR confirms amine proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted precursors) .

- HPLC with UV/RI detection : Quantifies purity (>95% threshold for research-grade material) .

Advanced: What strategies enable enantioselective synthesis to study stereochemical effects on receptor binding?

Enantioselective synthesis can be achieved via:

- Chiral Catalysts : Use of palladium or ruthenium complexes in asymmetric cyclopropanation reactions .

- Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries (e.g., (-)-menthol derivatives) .

- Stereospecific Amination : Employ chiral reducing agents (e.g., (R)-CBS catalyst) to control amine configuration .

Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation exposure; respiratory protection (N95 masks) if airborne particles are generated .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict metabolic pathways?

- Density Functional Theory (DFT) : Models bond dissociation energies to predict sites of oxidative metabolism (e.g., cyclopropane ring stability) .

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to identify potential metabolites .

- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Basic: What solubility characteristics influence formulation for in vitro studies?

This compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Formulation strategies include:

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining cell viability .

- pH Adjustment : Protonate the amine group (pH < 4) to improve solubility in buffered solutions .

Advanced: How to design SAR studies to minimize confounding variables in biological activity?

- Scaffold Rigidity : Maintain the fluorocyclopropane core while varying substituents (e.g., aryl vs. alkyl groups) to isolate electronic effects .

- Dose-Response Curves : Use IC/EC values across ≥5 concentrations to quantify potency and efficacy .

- Counter-Screening : Test analogs against unrelated targets (e.g., kinase panels) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.